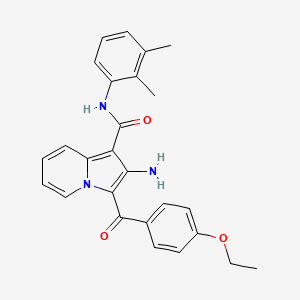

2-amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a carboxamide group at position 1, an amino group at position 2, and a 4-ethoxybenzoyl substituent at position 3 of the indolizine core. The compound’s structure includes a 2,3-dimethylphenyl group attached to the carboxamide nitrogen, contributing to its steric and electronic profile.

Properties

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-4-32-19-13-11-18(12-14-19)25(30)24-23(27)22(21-10-5-6-15-29(21)24)26(31)28-20-9-7-8-16(2)17(20)3/h5-15H,4,27H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOOHTWGACHOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis and Characterization

The synthesis of 2-amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves several steps, including the formation of the indolizine core followed by the introduction of functional groups. The characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various indolizine derivatives. While specific data on 2-amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is limited, related compounds have shown promising results against a range of bacterial and fungal pathogens.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| BTC-j | 12.5 | Staphylococcus aureus |

| BTC-r | 6.25 | Pseudomonas aeruginosa |

| BTC-f | 6.25 | Escherichia coli |

The above table summarizes findings from related studies where compounds with structural similarities exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .

Anticancer Activity

Indolizine derivatives are also being explored for their anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting cell cycle progression.

The biological activity of 2-amino-N-(2,3-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds similar to this indolizine have been shown to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

- Cell Signaling Pathways : Potential modulation of signaling pathways involved in cell survival and apoptosis could contribute to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of indolizine derivatives:

- Antimicrobial Efficacy Study : A study evaluated a series of indolizine derivatives against common pathogens. The results indicated that modifications at the benzoyl position significantly enhanced antimicrobial activity.

- Anticancer Screening : Another study focused on the cytotoxic effects of various indolizine derivatives on human cancer cell lines. The findings suggested that compounds with electron-donating groups exhibited higher cytotoxicity compared to their electron-withdrawing counterparts.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and available data for the target compound and its analogs:

*Molecular formulas/weights for some analogs are estimated due to incomplete data in sources.

Key Research Findings and Implications

a) Electronic and Steric Effects

- Target vs. However, the 4-methoxy group in Analog 1 reduces lipophilicity (logP) compared to the 4-ethoxy group in the target compound, which may affect membrane permeability .

- Target vs. Analog 3 : The 3-nitrobenzoyl group in Analog 3 is strongly electron-withdrawing, which could stabilize negative charges in transition states during enzymatic interactions. This contrasts with the electron-donating 4-ethoxy group in the target compound, suggesting divergent reactivity profiles .

b) Bioactivity Hypotheses

- Kinase Inhibition: The 4-ethoxybenzoyl group in the target compound may engage in hydrophobic interactions with kinase ATP-binding pockets, similar to known indolizine-based inhibitors. Analog 4’s chlorine substituent could enhance halogen bonding with backbone carbonyls, as seen in kinase co-crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.